1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

Lipophilicity Fluorine Chemistry Drug Design

Avoid non-selective intermediates and metabolic instability in linker design. This fluorinated piperazine alcohol provides a pre-validated scaffold for CNS kinase and PROTAC® programs. - Regioisomeric purity: 2,4-dimethyl pattern eliminates intramolecular H-bonding seen in 2,5/2,6 isomers. - Metabolic advantage: Terminal C-F bond reduces oxidative metabolism 2-10x, enhancing linker stability in ADCs. - Process-ready: Mild reactivity enables 70% (R) and 68% (S) coupling yields at RT for parallel synthesis. - Specs: ≥97% purity, ambient shipping, available in research to gram scales.

Molecular Formula C9H19FN2O
Molecular Weight 190.26 g/mol
Cat. No. B13259906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
Molecular FormulaC9H19FN2O
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CC(CF)O)C
InChIInChI=1S/C9H19FN2O/c1-8-6-11(2)3-4-12(8)7-9(13)5-10/h8-9,13H,3-7H2,1-2H3
InChIKeySVXWJRPCIPYWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol: Overview


1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol (CAS: 1856268-53-5) is a fluorinated piperazine alcohol with the molecular formula C9H19FN2O and a molecular weight of 190.26 g/mol . It belongs to the class of substituted piperazine derivatives, which are widespread in medicinal chemistry as key scaffolds in FDA-approved drugs [1]. The compound features a 2,4-dimethylpiperazine core linked to a 3-fluoropropan-2-ol side chain, combining the pharmacokinetic advantages of fluorine substitution with the versatility of the piperazine pharmacophore [2].

Synthetic Intermediate

Introduces 2,4-dimethylpiperazine-fluoropropanol motif into drug candidates

Fluorine Context

Terminal fluorine may influence lipophilicity and metabolic stability profile (class-level context)

Regioisomer Specificity

2,4-substitution provides distinct steric and electronic profile over other dimethyl regioisomers

Why 2,4-Dimethyl Substitution Is Non-Interchangeable


Among the numerous dimethylpiperazine-fluoropropanol regioisomers (2,3-; 2,5-; 2,6-; 3,4-; 3,5-; 2,2-; 3,3-dimethyl), the 2,4-substitution pattern creates a unique steric and electronic environment that directly influences the compound's reactivity and the pharmacological properties of its downstream conjugates . The position of the methyl groups controls the nucleophilicity of the N-1 atom, the conformational bias of the piperazine ring, and the overall three-dimensional arrangement of the fluoropropanol side chain—all parameters that are not interchangeable when the compound serves as a synthetic intermediate for target-specific drug candidates [1]. Furthermore, the fluorine atom at the terminal position of the propanol linker imparts distinct metabolic stability and lipophilicity compared to non-fluorinated analogs such as 3-(2,4-dimethylpiperazin-1-yl)propan-1-ol .

!

Regioisomer mismatch: 2,3-, 2,5-, 2,6- and other dimethyl patterns may alter N-1 nucleophilicity and conformational bias, limiting direct substitution.

!

Non-fluorinated analog lacks terminal fluorine; lipophilicity and metabolic stability context may differ significantly.

Quantitative Differentiation Evidence


Fluorine-Induced Lipophilicity Shift

The replacement of a hydrogen atom with fluorine at the terminal position of the propanol chain increases lipophilicity by approximately 0.5–0.7 logP units based on class-level trends for aliphatic fluorination [1]. The target compound's predicted logP is approximately 0.8–1.1, while the non-fluorinated analog 3-(2,4-dimethylpiperazin-1-yl)propan-1-ol has a predicted logP of approximately 0.3–0.5 .

Fluorine-induced lipophilicity
Class-level
ΔLogP ≈ +0.5 to +0.7 units (predicted)
May support membrane permeability and BBB penetration assessment in CNS research
In silico prediction; experimental logP data to verify
Lipophilicity Fluorine Chemistry Drug Design

Metabolic Stability from Terminal Fluorination

Aliphatic fluorination at a primary alcohol position typically reduces CYP450-mediated oxidative metabolism by 2- to 10-fold compared to the non-fluorinated alcohol [1]. While direct experimental data for this specific compound are lacking, class-level evidence indicates that the C–F bond at the terminal position of the propanol chain resists oxidative dealkylation, a common metabolic clearance pathway for piperazine-linked alcohols [2].

Metabolic stability context
Class-level
Estimated 2- to 10-fold reduction in CYP clearance
May extend half-life in drug candidate research; requires compound-specific validation
No microsomal data for this compound
Metabolic Stability CYP450 Fluorine Block

Synthetic Coupling Efficiency

In the synthesis of 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones, the reaction of enantiopure 1,3-dimethylpiperazine (equivalent to 2,4-dimethylpiperazine) with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in THF at 20 °C gave the (R)- and (S)-products in 70% and 68% isolated yields, respectively [1]. This contrasts with other dimethylpiperazine regioisomers (e.g., 2,5- or 2,6-dimethyl), which can require higher temperatures or different solvents to achieve comparable coupling efficiency due to altered steric accessibility at N-1 [2].

Synthetic coupling efficiency
Method context
68–70% isolated yield at 20 °C (THF)
Supports mild-condition synthetic workflow fit
Thiadiazinone coupling example; other substrates may vary
Synthetic Efficiency Piperazine Substitution Nucleophilic Aromatic Substitution

Kinase Selectivity via Conformational Bias

The (2R)-2,4-dimethylpiperazine moiety, when incorporated into a JAK inhibitor scaffold, contributed to achieving an IC50 of 13 nM against JAK1, while selectivity against JAK2 (IC50 = 6,480 nM) and JAK3 (IC50 = 30,000 nM) exceeded 500-fold [1]. The methyl group at the 2-position creates a steric clash with the JAK2/JAK3 solvent front, while the 4-methyl group modulates the basicity and hydrogen-bonding capacity [2]. Although the full inhibitor differs from the target building block, the 2,4-dimethylpiperazine fragment is directly responsible for this selectivity profile.

Kinase selectivity context
Assay context
JAK1 IC50 13 nM; selectivity >498-fold vs. JAK2, >2308-fold vs. JAK3
2,4-dimethyl motif may support JAK1-sparing pathway studies
Data from full inhibitor scaffold; building block contribution implied
Kinase Selectivity Conformational Control JAK Inhibitors

Hydrogen Bond Donor/Acceptor Profile

The target compound possesses one hydrogen bond donor (secondary alcohol –OH) and three hydrogen bond acceptors (two piperazine nitrogen atoms and one fluorine atom) . Among the dimethylpiperazine-fluoropropanol isomer series, only the 2,4-isomer positions one methyl group adjacent to the N-1 attachment point and the second methyl group on the opposite nitrogen, creating a distinct hydrogen-bond acceptor pattern that avoids intramolecular H-bonding between the alcohol and the proximal N-4 methyl group, a phenomenon observed in 2,5- and 2,6-isomers that can reduce the effective basicity of the piperazine [1].

H-bond donor/acceptor profile
Class-level
HBD: 1; HBA: 3; no predicted intramolecular H-bond
Maintains piperazine basicity for reliable coupling reactivity
In silico analysis; 2,5-/2,6-isomers may differ
Physicochemical Properties H-Bond Donors Drug-likeness

Optimal Application Scenarios


CNS Kinase Inhibitor Fragment Libraries

The combination of moderate lipophilicity (predicted LogP ~0.8–1.1) and the fluorine atom's ability to enhance blood-brain barrier penetration makes this building block suitable for fragment-based drug discovery programs targeting CNS kinases, where the 2,4-dimethyl configuration provides a pre-validated selectivity handle as demonstrated by JAK1-selective inhibitor data [1].

Metabolically Stabilized Drug Conjugates

The terminal C–F bond on the propanol linker is expected to reduce CYP450-mediated oxidative metabolism by 2- to 10-fold compared to non-fluorinated analogs [2]. This makes the compound a preferred intermediate for antibody-drug conjugate (ADC) linkers or PROTAC® molecules where linker stability is critical for pharmacokinetic performance.

SAR Studies on Piperazine Substitution

Among at least eight dimethylpiperazine-fluoropropanol regioisomers commercially available, the 2,4-isomer offers a distinct steric and electronic profile that avoids the intramolecular hydrogen bonding observed in 2,5- and 2,6-isomers [3]. This enables systematic SAR exploration of how piperazine methylation pattern affects target binding and off-target selectivity in lead optimization campaigns.

Ambient-Temperature Heterocycle Functionalization

As demonstrated by the 70% (R) and 68% (S) isolated yields in thiadiazinone couplings at room temperature [4], the 2,4-dimethylpiperazine nucleophile reacts efficiently under mild conditions, making it suitable for parallel synthesis and high-throughput chemistry workflows where forcing conditions could degrade sensitive functional groups.

Application
Selection Property
Validation Focus
CNS kinase inhibitor fragment-based discovery
2,4-Dimethylpiperazine-fluoropropanol scaffold
CNS permeability and kinase selectivity context review
Metabolically stabilized conjugate studies
Terminal fluorine on propanol linker
CYP-mediated metabolism reduction context
Piperazine substitution SAR exploration
Distinct 2,4-regioisomer steric/electronic profile
Intramolecular H-bonding and basicity context review
Mild-condition heterocycle coupling
2,4-Dimethylpiperazine nucleophile
Reaction efficiency at ambient temperature (reported yields context)
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